
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group (-OCH3) attached to a benzene ring, along with a 2-methylbut-3-en-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with 2-methylbut-3-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the anisole, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient conversion of reactants to the desired product.
化学反応の分析
Types of Reactions
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the alkyl substituent on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. For example, in biological systems, the compound may interact with cytochrome P450 enzymes, leading to its metabolism and subsequent biological effects.
類似化合物との比較
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene can be compared with other similar compounds, such as:
Anisole (methoxybenzene): Lacks the alkyl substituent, making it less reactive in certain chemical reactions.
4-Methoxy-2-methylbut-1-ene: Similar structure but lacks the benzene ring, resulting in different chemical properties.
1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene: Contains an allyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
140836-83-5 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
1-methoxy-4-(2-methylbut-3-enyl)benzene |
InChI |
InChI=1S/C12H16O/c1-4-10(2)9-11-5-7-12(13-3)8-6-11/h4-8,10H,1,9H2,2-3H3 |
InChIキー |
MGUCZBCRDVJKDA-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)OC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


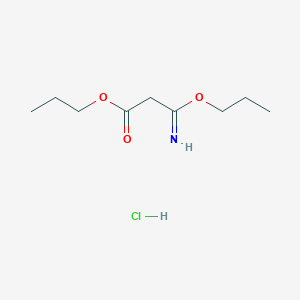
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
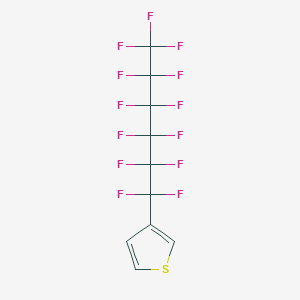
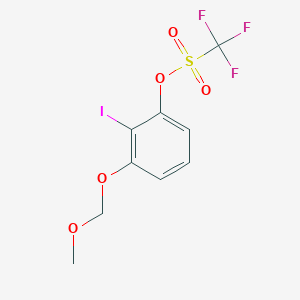

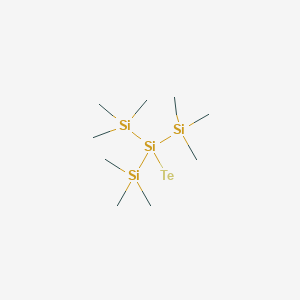
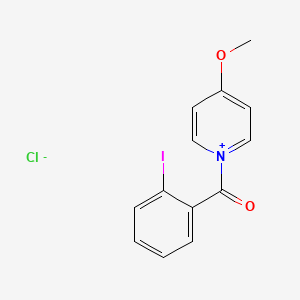



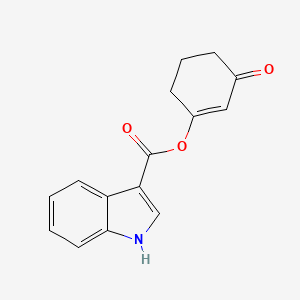


![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
